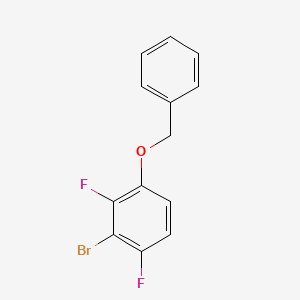
1-(Benzyloxy)-3-bromo-2,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-3-bromo-2,4-difluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene typically involves multiple steps, starting with the appropriate benzene derivative. A common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Benzyloxy Protection: Introduction of the benzyloxy group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure efficient production.
化学反応の分析
Types of Reactions: 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(Benzyloxy)-3-bromo-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the benzyloxy group. These effects can stabilize or destabilize intermediates, affecting reaction pathways and outcomes.
類似化合物との比較
1-(Benzyloxy)-3-chloro-2,4-difluorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-3-iodo-2,4-difluorobenzene: Similar structure but with an iodine atom instead of bromine.
1-(Benzyloxy)-3-bromo-2,4-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness: 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene is unique due to the specific combination of substituents, which can influence its reactivity and applications. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it valuable for specific synthetic and research purposes.
特性
IUPAC Name |
2-bromo-1,3-difluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-12-10(15)6-7-11(13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFNVRFFUMGLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)
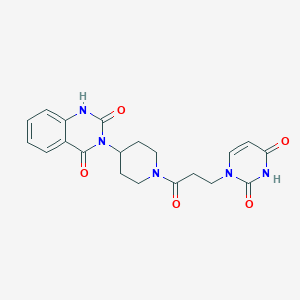
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2847028.png)



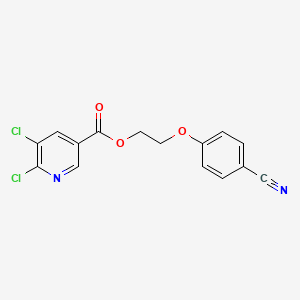
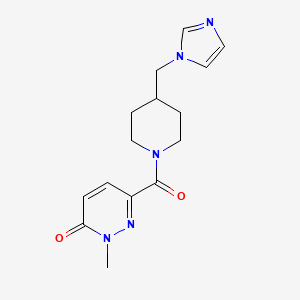
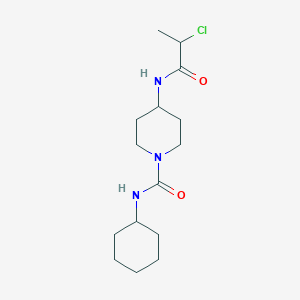
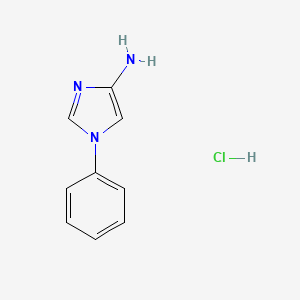
![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847041.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)
